2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a synthetic organic compound classified under the oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Its unique structure incorporates both a benzylsulfanyl and a methylsulfonyl group, which may contribute to its pharmacological properties.
2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole belongs to the class of heterocyclic compounds, specifically the oxadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound can also be categorized under sulfonamide derivatives due to the presence of the methylsulfonyl group.
The synthesis of 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthetic pathway may involve the use of solvents such as dimethylformamide or dimethyl sulfoxide, and bases like sodium hydride or potassium carbonate to facilitate the reactions. Reaction conditions typically require controlled temperatures ranging from room temperature to reflux conditions depending on the specific step.
The molecular formula of 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is , with a molecular weight of approximately 346.4 g/mol . The structure features:
The compound exhibits specific spectral data that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation.
2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole can participate in various chemical reactions:
Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Reaction yields and purities are assessed using chromatographic techniques.
The mechanism of action for 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole in biological systems involves interaction with specific cellular targets:
Quantitative data from cell viability assays indicate that this compound exhibits dose-dependent effects on cancer cell lines, warranting further investigation into its therapeutic potential.
2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole has potential applications in:
The 1,3,4-oxadiazole ring represents a privileged scaffold in modern medicinal chemistry due to its exceptional versatility in interacting with biological targets. This five-membered heterocycle contains two nitrogen atoms and one oxygen atom within an aromatic ring system, conferring significant electron-deficient character that facilitates π-π stacking interactions with biomolecular targets. The scaffold serves as a bioisostere for ester and carbamate functionalities, offering enhanced metabolic stability while maintaining similar spatial and electronic properties [3] [6]. This strategic molecular mimicry has been exploited extensively in drug design to improve pharmacokinetic profiles of lead compounds.
1,3,4-Oxadiazole derivatives demonstrate an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral effects. Their anticancer potential is particularly noteworthy, with multiple mechanisms of action documented: induction of apoptosis through mitochondrial pathways, generation of reactive oxygen species (ROS), inhibition of tyrosine kinases (particularly EGFR), and thymidylate synthase suppression [3] [6]. Antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungal pathogens, are facilitated through membrane disruption and enzyme inhibition mechanisms. The structural adaptability of the 1,3,4-oxadiazole ring allows precise tuning of electronic properties, lipophilicity, and binding affinity through strategic substitution at the 2- and 5-positions [5].
Table 1: Documented Bioactivities of 1,3,4-Oxadiazole Derivatives
Biological Activity | Molecular Targets/Mechanisms | Exemplary Compounds |
---|---|---|
Anticancer | EGFR inhibition, TS suppression, ROS generation, apoptosis induction | Zibotentan (Phase III), Compound 4 (EGFR IC₅₀ = 0.41 µM) [6] |
Antimicrobial | Membrane disruption, enzyme inhibition | 5-(Naphthyloxymethyl) derivatives (MIC = 64–256 μg/mL) [5] |
Antidiabetic | α-Glucosidase inhibition | Compounds 7a (IC₅₀ = 0.6 µM), 7b (IC₅₀ = 0.3 µM) [6] |
Anti-inflammatory | COX-2 inhibition | Compound 9g (COX-2 IC₅₀ = 0.31 µM) [6] |
The strategic incorporation of sulfonyl (-SO₂-) and benzylsulfanyl (-SCH₂C₆H₅) groups into 1,3,4-oxadiazole derivatives profoundly influences their physicochemical properties and biological interactions. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety that enhances molecular polarity and facilitates hydrogen bonding with biological targets through its two electronegative oxygen atoms. This group significantly improves water solubility and influences distribution within biological systems [2] . When positioned on the para-position of the phenyl ring at C5 of the oxadiazole nucleus, the methylsulfonyl group creates an extended conjugated system that enhances planarity and promotes intercalation with biomacromolecules.
Conversely, the benzylsulfanyl moiety at C2 contributes substantial lipophilicity to the molecule, facilitating passive diffusion across biological membranes. The thioether bridge (-S-) offers potential for metabolic oxidation to sulfoxide or sulfone derivatives, which can be leveraged for prodrug designs. The benzyl group provides a hydrophobic binding domain for interaction with enzyme subsites, particularly in the context of kinase inhibition . When these substituents are combined on the 1,3,4-oxadiazole framework, they create a balanced amphiphilic character that optimizes cellular uptake and target engagement. The electron-deficient oxadiazole core with electron-withdrawing sulfonyl group and electron-donating benzylsulfanyl moiety creates a push-pull electronic system that influences charge distribution and molecular dipole moment—critical factors in ligand-receptor recognition [9].
The therapeutic application of 1,3,4-oxadiazoles has evolved significantly since their initial exploration in the mid-20th century. Early development focused on simple derivatives as antibacterial agents (e.g., Furamizole), capitalizing on the heterocycle's metabolic stability [6]. The 1980s marked a pivotal shift toward cardiovascular applications with tiodazosin—an α1-adrenergic receptor antagonist containing the 1,3,4-oxadiazole core approved for hypertension management [3] [6]. This success validated the scaffold's drugability and stimulated expanded investigation.
The 2000s witnessed the emergence of oxadiazoles in oncology, exemplified by zibotentan (AZD4054), a highly selective endothelin A receptor antagonist that reached Phase III trials for prostate cancer [3]. Contemporary research focuses on molecularly targeted therapies, particularly kinase inhibitors where the oxadiazole serves as a central hinge-binding motif. The scaffold's versatility is further demonstrated in antiretroviral therapy through raltegravir, an HIV integrase inhibitor whose development leveraged the oxadiazole's metal-chelating capability [6]. Current innovations include hybrid molecules combining oxadiazole with other pharmacophoric elements (triazoles, quinoxalines) to develop multitargeting agents addressing drug resistance challenges in oncology and antimicrobial therapy [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1